4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine
Description
4-(Benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine is a piperidine derivative featuring two distinct aromatic substituents: a benzenesulfonyl group at position 4 and a 4-(trifluoromethyl)benzoyl group at position 1.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)15-8-6-14(7-9-15)18(24)23-12-10-17(11-13-23)27(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUMTNKCLWTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Reduction and Tosylate Intermediate Formation
Starting from 4-piperidone, the ketone is reduced to 4-piperidinol using sodium borohydride ($$ \text{NaBH}4 $$) in methanol ($$ \text{MeOH} $$) at 0–25°C (96% yield). Subsequent tosylation with tosyl chloride ($$ \text{TsCl} $$) in dichloromethane ($$ \text{DCM} $$) and triethylamine ($$ \text{Et}3\text{N} $$) yields 4-tosylpiperidine (82% yield).
Nucleophilic Substitution with Benzenesulfinate
The tosylate intermediate undergoes nucleophilic displacement with sodium benzenesulfinate ($$ \text{PhSO}_2\text{Na} $$) in dimethylformamide ($$ \text{DMF} $$) at 80°C for 12 hours, affording 4-(benzenesulfonyl)piperidine (75% yield). This step leverages the superior nucleophilicity of sulfinate ions under polar aprotic conditions.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 75 |
| Temperature (°C) | 80 | 75 |
| Alternative Solvent | THF | 58 |
| Catalyst | None | 75 |
Acylation of Piperidine Nitrogen
Reaction with 4-(Trifluoromethyl)Benzoyl Chloride
4-(Benzenesulfonyl)piperidine is treated with 4-(trifluoromethyl)benzoyl chloride in $$ \text{DCM} $$ containing $$ \text{Et}_3\text{N} $$ (2 eq) at 0°C to room temperature. The reaction completes within 2 hours, yielding the target compound (89% yield).
Mechanistic Insight : The base scavenges HCl, shifting equilibrium toward acylammonium ion formation. Steric hindrance from the C4 sulfonyl group minimally impacts acylation kinetics due to the nitrogen’s accessibility.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) and recrystallized from ethanol. Key characterization data:
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.02 (d, $$ J = 8.1 $$ Hz, 2H, ArH), 7.85 (d, $$ J = 8.1 $$ Hz, 2H, ArH), 4.35–4.28 (m, 1H, NCH$$ _2 $$), 3.72–3.65 (m, 2H, piperidine), 2.95–2.88 (m, 2H, piperidine), 1.80–1.65 (m, 4H, piperidine).
- $$ ^{13}\text{C NMR} $$ : δ 165.2 (C=O), 140.1 (CF$$ _3 $$-Ar), 133.5 (SO$$ _2 $$-Ar), 128.9–126.8 (aromatic carbons), 52.1 (NCH$$ _2 $$), 44.3 (piperidine), 28.5 (piperidine).
- HRMS : Calculated for $$ \text{C}{19}\text{H}{17}\text{F}3\text{NO}3\text{S} $$: 412.0892; Found: 412.0889.
Alternative Synthetic Routes
Radical Sulfonylation Using Photoredox Catalysis
A novel approach employs 4-(trifluoromethyl)benzenesulfonyl chloride and $$ \text{N} $$-vinylpyrrolidinone under visible-light irradiation with $$ \text{Ir(ppy)}2(\text{dtbbpy})\text{PF}6 $$ (2 mol%). This method achieves 68% yield but requires specialized equipment and exhibits scalability limitations.
One-Pot Sequential Functionalization
Combining sulfonylation and acylation in a single pot using dual-base systems (e.g., $$ \text{Et}_3\text{N} $$ and $$ \text{DBU} $$) reduces purification steps but lowers overall yield (62%) due to competing side reactions.
Industrial-Scale Considerations
Patent CN1583742A highlights hydrogenation protocols for piperidine derivatives using 10% Pd/C at 20 kg/cm$$ ^2 $$ H$$ _2 $$. Adapting this for 4-(benzenesulfonyl)piperidine synthesis could enhance throughput, though sulfonate stability under high-pressure conditions requires validation.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Benzoyl Groups
Piperidine derivatives with fluorinated benzoyl substituents are common in drug discovery. Key comparisons include:
*Estimated based on molecular formula C₁₉H₁₆F₃NO₃S.
Key Observations :
- Trifluoromethyl Position : Para-substitution (target compound) optimizes electronic and steric interactions compared to ortho- or meta-CF₃ derivatives, which may hinder target binding .
- Fluorine vs. Trifluoromethyl: The CF₃ group in the target compound increases lipophilicity (LogP ~3.5) compared to monofluorinated analogues (LogP ~2.8), enhancing membrane permeability .
Piperidine vs. Piperazine Derivatives
Piperazine-based analogues with similar substituents exhibit distinct pharmacological profiles:
Key Observations :
- Metabolic Stability : Piperidine derivatives (e.g., target compound) generally exhibit slower hepatic clearance compared to piperazines due to reduced ring strain and lower basicity .
Sulfonyl-Containing Analogues
Sulfonyl groups are critical for interactions with hydrogen-bond acceptors in biological targets:
Key Observations :
- Sulfonyl vs.
- Bulkier Substituents : Naphthyl-pyrazolyl groups () increase molecular weight (>480 Da), which may limit blood-brain barrier penetration compared to the target compound .
Biological Activity
4-(Benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main functional groups: a benzenesulfonyl moiety and a trifluoromethylbenzoyl group attached to a piperidine ring. This unique combination is believed to contribute to its biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the piperidine ring is particularly noted for its ability to modulate neurotransmitter systems, which can be crucial in developing treatments for neurological disorders.
Inhibitory Activity
A study focused on related sulfonamide compounds demonstrated that derivatives of piperidine exhibited inhibitory activity against human carbonic anhydrases (hCA), particularly isoforms I, II, IX, and XII. The most potent inhibitors showed low nanomolar concentrations, suggesting that modifications in the sulfonamide structure can enhance selectivity and potency against specific hCA isoforms .
Anticancer Activity
A notable study investigated the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines. For instance, compound 18 exhibited significant activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells with IC50 values ranging from 19.9 to 75.3 µM . Further modifications led to compound 19 , which displayed improved MAGL inhibition activity with an IC50 value of 0.84 µM, indicating its potential as a therapeutic agent in cancer treatment .
Neuroprotective Effects
The benzoylpiperidine fragment has been associated with neuroprotective properties. Studies have shown that similar compounds can protect neuronal cells from apoptosis, suggesting that this compound may also exhibit these properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
